2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is a synthetic organic compound that belongs to the class of ketones and phenolic ethers. It features a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development and as a biochemical probe.
The compound is synthesized through various organic reactions involving phenolic derivatives and naphthalene-based structures. While specific literature detailing its synthesis is limited, analogous compounds have been synthesized using established methods in organic chemistry.
This compound can be classified as:
The synthesis of 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone typically involves the following steps:
The synthesis may employ various reagents such as:
The molecular structure of 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone can be represented as follows:
This formula indicates that the compound contains:
Crystallographic data for similar compounds suggest a complex three-dimensional arrangement that includes significant steric interactions due to the bulky aromatic groups. The specific angles and bond lengths would need to be determined experimentally through X-ray crystallography.
The compound may participate in various chemical reactions typical for ketones and ethers, including:
Reactions involving this compound would require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and selectivity.
The mechanism of action for 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone is likely related to its interaction with biological targets such as enzymes or receptors. The presence of multiple aromatic systems may facilitate binding through hydrophobic interactions and π-stacking with aromatic residues in proteins.
Studies on similar compounds indicate that they may exhibit anti-inflammatory or anticancer properties by modulating signaling pathways associated with cell proliferation and apoptosis.
Further studies are needed to determine specific physical constants such as boiling point, density, and refractive index, which are crucial for practical applications.
The potential applications of 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone include:
The compound 2-{[5-(2-oxo-2-phenylethoxy)naphthalen-1-yl]oxy}-1-phenylethan-1-one (CAS: 319482-15-0) exemplifies a sophisticated polyaromatic ether-ketone architecture. Its IUPAC name systematically describes:
O=C(C1=CC=CC=C1)COC2=C3C=CC=C(OCC(C4=CC=CC=C4)=O)C3=CC=C2
) highlights the ketone-ether-ketone connectivity, enabling extended π-delocalization and dipole alignment critical for optoelectronic applications [1]. This bifunctional design allows simultaneous: Table 1: Core Structural Identifiers of the Target Compound
Property | Value |
---|---|
CAS Registry Number | 319482-15-0 |
Molecular Formula | C₂₆H₂₀O₄ |
Molecular Weight | 396.44 g/mol |
IUPAC Name | 2-{[5-(2-oxo-2-phenylethoxy)naphthalen-1-yl]oxy}-1-phenylethan-1-one |
Key Functional Groups | Aryl ketones, diaryl ethers |
This compound represents an evolutionary advance in polyaromatic hybrid scaffolds. Early naphthyl-phenyl systems (e.g., 1-naphthol aryl ethers) were limited to single functional groups. The integration of dual phenacyl arms emerged from:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2